N-(Heptan-3-yl)-1-methyl-1H-pyrazol-3-amine
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Overview
Description
N-(Heptan-3-yl)-1-methyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Heptan-3-yl)-1-methyl-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-heptanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with methyl iodide to yield the desired pyrazole derivative. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(Heptan-3-yl)-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-(Heptan-3-yl)-1-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(Heptan-3-yl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(Heptan-2-yl)-1-methyl-1H-pyrazol-3-amine
- N-(Heptan-4-yl)-1-methyl-1H-pyrazol-3-amine
- N-(Hexan-3-yl)-1-methyl-1H-pyrazol-3-amine
Uniqueness
N-(Heptan-3-yl)-1-methyl-1H-pyrazol-3-amine is unique due to its specific heptan-3-yl substitution, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs, making it a valuable compound for research and development.
Biological Activity
N-(Heptan-3-yl)-1-methyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, and relevant studies that highlight its pharmacological potential.
Chemical Structure and Properties
This compound features a heptan-3-yl group attached to a pyrazole ring, characterized by the following molecular formula:
- Molecular Formula : C12H19N3
- Molecular Weight : Approximately 195.30 g/mol
This compound's structural attributes contribute to its reactivity and biological activity, making it a candidate for various applications in drug development.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial properties against a range of pathogens. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. In vitro tests demonstrated significant activity against antibiotic-resistant strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and VREF (Vancomycin-resistant Enterococcus faecium) .
2. Enzyme Inhibition
Preliminary research suggests that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on xanthine oxidase (XO), an enzyme linked to gout and oxidative stress .
Compound | IC50 Value (µM) | Target |
---|---|---|
This compound | TBD | Xanthine Oxidase |
3. Anti-inflammatory Activity
The compound has also shown potential anti-inflammatory effects by modulating cytokine production in response to lipopolysaccharide (LPS) stimulation. This activity may be beneficial in treating inflammatory diseases .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with various biological targets, including:
- Cell Membrane Disruption : Leading to increased permeability and eventual cell death in bacteria.
- Enzyme Modulation : Inhibiting enzymes like xanthine oxidase, which may alter metabolic pathways.
Synthesis and Structural Analogues
The synthesis of this compound typically involves multi-step organic reactions, allowing for modifications that enhance its biological properties. Similar compounds have been synthesized for comparative studies:
Compound Name | Structural Differences | Unique Features |
---|---|---|
N-(Heptan-2-yl)-1-methyl-1H-pyrazol-3-amines | Heptane at position 2 | Different steric effects |
N-(Heptan-4-yl)-1-methyl-1H-pyrazol-3-amines | Heptane at position 4 | Altered reactivity |
These analogues help elucidate structure–activity relationships (SAR) that inform future drug design efforts.
Case Studies and Research Findings
Several studies have focused on the pharmacological properties of pyrazole derivatives, including N-(Heptan-3-yl)-1-methyl-1H-pyrazol-3-amines:
Case Study 1: Antimicrobial Efficacy
A study demonstrated that derivatives of pyrazole exhibited enhanced antimicrobial activity compared to traditional antibiotics, particularly against resistant strains . The findings suggest that modifications to the pyrazole structure can yield compounds with potent antimicrobial properties.
Case Study 2: Enzyme Inhibition
Research on related compounds indicated promising results in inhibiting xanthine oxidase, with IC50 values suggesting moderate potency . Further optimization of the heptan chain could enhance this activity.
Properties
Molecular Formula |
C11H21N3 |
---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
N-heptan-3-yl-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H21N3/c1-4-6-7-10(5-2)12-11-8-9-14(3)13-11/h8-10H,4-7H2,1-3H3,(H,12,13) |
InChI Key |
ZKBFUENODLBASU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)NC1=NN(C=C1)C |
Origin of Product |
United States |
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